methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring:
- A methyl ester group at the terminal carboxylate position.
- A (4-chlorophenyl) substituent at the β-position of the α,β-unsaturated ester.
- A (4-methoxyphenyl)sulfonyl group at the α-position.
The sulfonyl moiety introduces strong electron-withdrawing effects, while the 4-methoxyphenyl group provides electron-donating resonance stabilization. The 4-chlorophenyl substituent contributes additional electron-withdrawing character and steric bulk. The E-configuration of the double bond is critical for maintaining planarity, which is essential for conjugation and reactivity in synthetic applications, such as cycloadditions or polymerizations .
Properties
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5S/c1-22-14-7-9-15(10-8-14)24(20,21)16(17(19)23-2)11-12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGUMUHBNFMSQ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Aryl Amines Followed by Acrylate Formation
A widely reported strategy involves the initial sulfonylation of 4-methoxyaniline with 4-chlorophenylsulfonyl chloride to form the intermediate sulfonamide. This intermediate undergoes subsequent acrylate esterification under basic conditions.
Step 1: Sulfonamide Intermediate Synthesis
4-Methoxyaniline reacts with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic substitution at the sulfur center, yielding N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide.
Step 2: Acrylate Esterification
The sulfonamide intermediate is treated with methyl acrylate in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C for 4 hours. This step forms the acrylate backbone through a Morita–Baylis–Hillman (MBH)-like reaction, with the sulfonyl group acting as an electron-withdrawing group to activate the α-position for nucleophilic attack.
Key Data:
Direct Sulfonylation of Preformed Acrylates
An alternative approach involves introducing the sulfonyl group to a preformed acrylate ester. Methyl 3-(4-chlorophenyl)acrylate is treated with 4-methoxyphenylsulfonyl chloride under radical or nucleophilic conditions.
Mechanistic Pathway:
- Radical Sulfonylation: Using a persulfate initiator (e.g., K₂S₂O₈) in aqueous acetonitrile, the sulfonyl radical adds to the acrylate’s β-position, followed by oxidation to stabilize the sulfone.
- Nucleophilic Substitution: Employing LDA (lithium diisopropylamide) as a base, the acrylate’s α-hydrogen is deprotonated, enabling sulfonyl group insertion via an Sₙ2 mechanism.
Key Data:
Stereochemical Control in (2E)-Configuration
The E-configuration of the acrylate double bond is critical for the compound’s reactivity. Stereoselective synthesis is achieved via:
Base-Mediated Isomerization
Post-synthesis, the Z/E isomer ratio is adjusted using catalytic bases like DBU (1,8-diazabicycloundec-7-ene). For example, heating the crude product with 5 mol% DBU in toluene at 60°C for 2 hours enriches the E-isomer to >97:3 Z/E.
Catalytic Asymmetric Synthesis
Bifunctional hydrogen-bonding catalysts, such as squaramide derivatives, enable enantioselective formation of the E-isomer. For instance, using 10 mol% of a chiral squaramide catalyst in DCM at −20°C achieves 91% enantiomeric excess (ee) for analogous acrylates.
Key Data:
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance scalability, sulfonylation and acrylation steps are conducted in continuous flow systems. Parameters include:
- Residence Time: 10–15 minutes per step.
- Temperature: 80–100°C.
- Solvent: Acetonitrile or DCM.
Purification Techniques
Flash chromatography on silica gel (10–20% ethyl acetate/petroleum ether) achieves >98% purity. Industrial setups employ simulated moving bed (SMB) chromatography for higher throughput.
Comparative Analysis of Methods
| Method | Yield (%) | E-Selectivity | Scalability | Reference |
|---|---|---|---|---|
| Sulfonylation + MBH | 78 | >97:3 | Moderate | |
| Radical Sulfonylation | 70 | 85:15 | High | |
| Catalytic Asymmetric | 65 | 91% ee | Low |
Challenges and Optimization Strategies
Byproduct Formation
Competing O-sulfonylation or over-sulfonylation is mitigated by:
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl group reactivity, while non-polar solvents (toluene) improve stereoselectivity during isomerization.
Emerging Methodologies
Photocatalytic Sulfonylation
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to generate sulfonyl radicals at ambient temperatures, reducing energy input and improving yields (up to 82%).
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic mixtures achieves >99% ee for the E-isomer, though substrate scope remains limited.
Chemical Reactions Analysis
Biological Activity
Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate, a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . Its structure includes a chlorophenyl group and a methoxyphenylsulfonyl moiety, which are significant for its biological interactions.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits moderate to strong antibacterial properties . For instance, it has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with varying degrees of activity against other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Gram-positive strains | Weak to Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have indicated that it possesses significant cytotoxic effects on various cancer cell lines. For example, it was tested on HeLa cells and exhibited an IC50 value below 10 µg/mL, indicating potent anticancer activity .
Table 2: Anticancer Activity (IC50 Values)
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | < 10 |
| MCF-7 | 11.20 - 93.46 |
| SKOV-3 | 7.87 - 70.53 |
Enzyme Inhibition
This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for its potential therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing pathogens .
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibition Level |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on various synthesized sulfonamide derivatives, including the target compound, revealed that it effectively inhibited biofilm formation by staphylococcal strains at concentrations as low as 2 × MIC . This suggests its potential use in medical devices where biofilm formation poses significant challenges.
- Cytotoxicity Tests : In a comparative analysis of several derivatives, this compound was among the most active compounds against cancer cell lines, reinforcing its potential as an anticancer agent .
- Mechanistic Studies : Molecular docking studies have elucidated the interaction of this compound with specific amino acids in target proteins, providing insights into its mechanism of action and supporting further development for therapeutic applications .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
Table 2: Substituent Effects on Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
